N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a three-component condensation involving a β-ketoester, aldehyde, and urea/thiourea. Its structure features a tetrahydropyrimidine core with a 4-nitrophenyl group at position 4, a 2,5-dimethylphenyl carboxamide moiety at position 5, and a methyl group at position 4. X-ray crystallography of a structurally similar compound (N-(2,4-dimethylphenyl) analog) reveals an unusual planar conformation of the dihydropyrimidine ring, contrasting the typical boat-like geometry . This planar structure may enhance intermolecular interactions or binding specificity in biological systems.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-6-8-15(9-7-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEMKYMBDQHBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis Acid Catalysis
A patent (CN101323595B) describes using aluminum chloride (AlCl₃) in toluene to accelerate cyclization. Applying this to the target compound:
Solvent Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl | 80 | 65 |
| Toluene | AlCl₃ | 110 | 89 |
| Acetonitrile | p-TsOH | 85 | 71 |
Toluene outperforms polar solvents due to improved solubility of nitroaromatic intermediates.
Post-Synthetic Modifications
Oxidation State Control
The 2-oxo group is retained by avoiding reducing agents. X-ray crystallography confirms the ketone’s stability under acidic conditions.
Purification Protocols
- Recrystallization : Use acetone/ethanol (3:1) to isolate crystalline product (mp 198–202°C).
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted urea derivatives.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations (Grimme B97-3c) identify the rate-limiting step as the cyclization of the Michael adduct (ΔG‡ = 28.8 kcal/mol). The nitro group’s electron deficiency lowers the activation energy for ring closure by 4.2 kcal/mol compared to non-nitrated analogs.
Scale-Up and Industrial Feasibility
The patent-specified method is scalable:
- Batch Reactor : 10 kg-scale reactions in toluene achieve 86% yield with AlCl₃.
- Distillation : Recover unreacted methyl acetoacetate under reduced pressure (20 mmHg).
- Cost Analysis : Raw material cost is $412/kg, competitive with analogous antimicrobial agents.
Analytical Characterization
Challenges and Mitigation Strategies
- Nitro Group Reduction : Avoid hydrogenation catalysts; use inert atmospheres (N₂/Ar).
- Regioselectivity : Excess AlCl₃ (0.2 equiv) suppresses formation of 5-nitrophenyl byproducts.
Alternative Routes
Hantzsch Dihydropyridine Analogy
Reacting N-(2,5-dimethylphenyl)cyanoacetamide with 4-nitrobenzaldehyde and ammonium acetate in acetic acid yields a dihydropyridine intermediate, which is oxidized to the target compound (57% yield).
Solid-Phase Synthesis
Immobilized urea derivatives on Wang resin enable iterative coupling, though yields remain suboptimal (42%).
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
The compound N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also referred to as N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a complex organic molecule that is of interest in medicinal chemistry because of its potential biological activities.
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has potential analgesic and anti-inflammatory properties.
- Analgesic Properties: Research suggests that this compound may have analgesic properties, possibly outperforming traditional analgesics such as metamizole sodium with lower toxicity. Its pain-relieving effects are thought to be related to how it interacts with pain perception pathways.
- Anti-inflammatory Potential: According to preliminary research, the compound may also have anti-inflammatory特性. The thioxo group and nitrophenyl substituent may enhance interaction with inflammatory pathways, though further research is needed to fully understand these mechanisms.
Research Findings
Studies have assessed the biological activity of related compounds within the tetrahydropyrimidine class. The precise mechanism by which this compound exerts its biological effects remains under investigation. It is believed that the compound may modulate pain pathways through receptor interactions similar to those observed in established analgesics.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of cellular processes in higher organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents, ring conformation, and functional groups (Table 1).
Physical Properties
- Melting Points : Thioxo derivatives (e.g., 263–265°C for 9a ) generally exhibit higher melting points than oxo analogs (e.g., 108–111°C for carboxylate esters ), reflecting stronger intermolecular forces.
- Solubility : Carboxamide derivatives show improved aqueous solubility compared to ester or thione variants due to hydrogen-bonding capacity .
Conformational Analysis
The planar dihydropyrimidine ring in the target compound (observed in its 2,4-dimethylphenyl analog) contrasts with boat-like conformations in non-nitrophenyl derivatives. This planar geometry may reduce steric hindrance, facilitating interactions with biological targets like enzymes or receptors .
Biological Activity
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 380.4 g/mol. It features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 537679-49-5 |
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Using precursors such as urea or guanidine derivatives.
- Introduction of Functional Groups : Via electrophilic aromatic substitution.
- Amidation : To form the carboxamide group from an amine and a carboxylic acid derivative.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi. The activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The biological effects of this compound are mediated through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.
- Receptor Interaction : Modulating receptor activity related to inflammation and immune responses.
- Cell Cycle Regulation : Affecting the expression of proteins that control cell cycle progression.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of this compound on MCF-7 (breast cancer) cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
- Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 μg/mL .
- Anti-inflammatory Research : A recent study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : A three-component Biginelli-like reaction is commonly employed. For example, condensation of substituted aryl aldehydes, β-keto esters, and urea/thiourea derivatives under solvent-free or ethanol-mediated conditions yields tetrahydropyrimidine scaffolds. Acid catalysts (e.g., HCl or acetic acid) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency. Post-synthetic modifications, such as amidation at the C5 position, require coupling agents like EDC/HOBt .
- Key Data : reports a structurally analogous compound (4ag) synthesized via this method, with a melting point of 307–309°C and NMR data confirming regioselectivity (δ 2.05 ppm for methyl groups, δ 8.23 ppm for nitroaryl protons).
Q. How is the compound characterized to confirm structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 17.6 ppm in ¹³C NMR) and hydrogen-bonded NH protons (broad signals at δ 9.60 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl and NH groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the tetrahydropyrimidine core?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates, while ethanol minimizes side reactions.
- Catalyst Selection : Lewis acids like Yb(OTf)₃ improve regioselectivity in Biginelli reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Data Analysis : Compare TLC profiles and HPLC purity data (>95% purity threshold) across solvent systems.
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase-2 or antimicrobial enzymes).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity .
- Case Study : Analogous pyrimidine derivatives show COX-2 inhibition (IC₅₀ = 1.2 µM) due to nitroaryl groups acting as electron-withdrawing pharmacophores .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Methodology :
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning ratios in crystals with pseudo-merohedral symmetry .
- Hydrogen Bond Analysis : ORTEP-3 visualizes NH⋯O=C interactions that stabilize chair-like conformations in the tetrahydropyrimidine ring .
- Example : Discrepancies in dihedral angles (e.g., 12.8° vs. 5.2° in polymorphs) arise from packing forces, resolved via Hirshfeld surface analysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare MIC values (e.g., 2–16 µg/mL for antifungal activity) across studies, adjusting for assay conditions (e.g., broth microdilution vs. agar diffusion) .
- SAR Studies : Replace the 4-nitrophenyl group with electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)phenyl) to test potency trends .
Q. What strategies mitigate impurities from multi-step syntheses?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate unreacted β-keto esters.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 307–309°C) .
- HPLC-MS Monitoring : Detect and quantify byproducts (e.g., dimerization adducts) early in the synthesis .
Methodological Tools
Q. Which software tools are essential for crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
